(3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one
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Overview
Description
(3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one is a chemical compound with a unique structure that combines a pyridine ring with a phenyl group through a butenone linkage. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets through carbon–carbon bond formation.
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one typically involves the condensation of 6-chloro-3-pyridinemethanol with 4-hydroxybenzaldehyde, followed by a subsequent reaction with acetone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent system like toluene-ethanol-water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: Similar in structure but lacks the pyridine ring and chloro group.
4-(4-Hydroxyphenyl)-3-buten-2-one: Contains a hydroxyl group instead of the methoxy group.
6-Chloro-3-pyridinemethanol: Shares the pyridine ring and chloro group but lacks the butenone linkage.
Uniqueness
(3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one is unique due to its combination of a pyridine ring, phenyl group, and butenone linkage, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
(E)-4-[4-[(6-chloropyridin-3-yl)methoxy]phenyl]but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-12(19)2-3-13-4-7-15(8-5-13)20-11-14-6-9-16(17)18-10-14/h2-10H,11H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJHBDQRMPPIRN-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OCC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OCC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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